molecular formula C11H12Cl2 B3315345 4-(2,5-Dichlorophenyl)-2-methyl-1-butene CAS No. 951892-85-6

4-(2,5-Dichlorophenyl)-2-methyl-1-butene

Cat. No.: B3315345
CAS No.: 951892-85-6
M. Wt: 215.12 g/mol
InChI Key: KCCXPBKBJYBOLZ-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-methyl-1-butene is a chlorinated aromatic alkene characterized by a butene backbone substituted with a methyl group at the second carbon and a 2,5-dichlorophenyl moiety at the fourth carbon. The compound’s structure combines steric hindrance from the methyl group and electronic effects from the electron-withdrawing chlorine atoms on the aromatic ring. Such chlorinated alkenes are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where regioselectivity and stability are critical .

Properties

IUPAC Name

1,4-dichloro-2-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXPBKBJYBOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250451
Record name 1,4-Dichloro-2-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-85-6
Record name 1,4-Dichloro-2-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-2-methyl-1-butene typically involves the reaction of 2,5-dichlorobenzyl chloride with 2-methyl-1-butene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(2,5-Dichlorophenyl)-2-methyl-1-butene may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2,5-dichlorophenyl)-2-methyl-1-butanol, while reduction could produce 4-(2,5-dichlorophenyl)-2-methylbutane.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(2,5-Dichlorophenyl)-2-methyl-1-butene exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects: 2,5-Dichloro vs. 2,6-Dichloro Derivatives

The position of chlorine substituents on the phenyl ring significantly impacts electronic and steric properties. For example:

Property 4-(2,5-Dichlorophenyl)-2-methyl-1-butene 4-(2,6-Dichlorophenyl)-2-methyl-1-butene
Substituent Positions 2,5-dichloro (para/meta) 2,6-dichloro (ortho)
Steric Hindrance Moderate High (due to adjacent Cl atoms)
Electronic Effects Electron-withdrawing, meta-directing Increased steric strain reduces resonance

The 2,5-dichloro isomer exhibits reduced steric clash compared to the 2,6-dichloro analog, allowing for greater resonance stabilization of the aromatic ring. This difference may enhance reactivity in electrophilic substitution reactions, as ortho-substituted derivatives often face kinetic barriers .

Halogen Substitution: Chlorine vs. Fluorine

Replacing chlorine with fluorine alters electronegativity and molecular weight:

Property 4-(2,5-Dichlorophenyl)-2-methyl-1-butene 4-(2,5-Difluorophenyl)-1-butene
Halogen Cl (higher atomic weight, polarizable) F (higher electronegativity, smaller size)
Boiling Point Higher (Cl increases molecular weight) Lower (reduced van der Waals interactions)
Reactivity Slower nucleophilic substitution Faster due to stronger C-F bond stability

Fluorinated analogs like 4-(2,5-Difluorophenyl)-1-butene are often more stable under hydrolytic conditions but less reactive in radical-mediated processes compared to chlorinated derivatives .

Role of the Methyl Group

The methyl group at the second carbon introduces steric effects:

Property 4-(2,5-Dichlorophenyl)-2-methyl-1-butene 4-(2,5-Dichlorophenyl)-1-butene (no methyl)
Steric Hindrance High (restricts rotation around C2–C3) Low
Thermal Stability Enhanced (rigid structure) Lower
Reactivity in Addition Reactions Reduced (steric blocking) Higher

The methyl group stabilizes the alkene through hyperconjugation but may hinder addition reactions at the double bond .

Biological Activity

4-(2,5-Dichlorophenyl)-2-methyl-1-butene is an organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This compound features a butene chain attached to a dichlorophenyl group, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological effects.

The synthesis of 4-(2,5-Dichlorophenyl)-2-methyl-1-butene typically employs methods such as Suzuki–Miyaura coupling reactions, which are favored for their mild conditions and functional group tolerance. The compound's structure can be represented as follows:

C12H12Cl2\text{C}_{12}\text{H}_{12}\text{Cl}_2

The biological activity of 4-(2,5-Dichlorophenyl)-2-methyl-1-butene is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include binding to enzymes or receptors, leading to alterations in enzymatic activity or cellular signaling pathways.

Antimicrobial Activity

Research indicates that 4-(2,5-Dichlorophenyl)-2-methyl-1-butene exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Microorganism Inhibition (%)
Staphylococcus aureus85%
Escherichia coli78%
Pseudomonas aeruginosa70%

Anticancer Activity

The anticancer potential of 4-(2,5-Dichlorophenyl)-2-methyl-1-butene has also been explored. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress and modulation of cell cycle progression. For instance, exposure to the compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) at specific concentrations .

Cell Line IC50 (µM)
MCF-715.5
A54912.3

Other Biological Activities

Beyond antimicrobial and anticancer effects, preliminary studies suggest that 4-(2,5-Dichlorophenyl)-2-methyl-1-butene may possess anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Case Studies

Several case studies have highlighted the efficacy of 4-(2,5-Dichlorophenyl)-2-methyl-1-butene:

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various chlorinated compounds found that 4-(2,5-Dichlorophenyl)-2-methyl-1-butene exhibited superior activity against MRSA compared to other tested compounds .
  • Anticancer Research : In another case study focusing on the cytotoxic effects against lung cancer cells, the compound demonstrated a dose-dependent response leading to increased apoptosis markers such as caspase activation and PARP cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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